molecular formula C8H9ClF3NO2 B1431663 1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 1565044-46-3

1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B1431663
CAS No.: 1565044-46-3
M. Wt: 243.61 g/mol
InChI Key: WXOONYPBXSUAAV-UHFFFAOYSA-N
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Description

“1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one” is a chemical compound with the CAS Number: 1565044-46-3 . It has a molecular weight of 243.61 . The IUPAC name for this compound is 2-chloro-1-[1-(trifluoroacetyl)-2-pyrrolidinyl]ethanone .


Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClF3NO2/c9-4-6(14)5-2-1-3-13(5)7(15)8(10,11)12/h5H,1-4H2 . This indicates the presence of a pyrrolidine ring, a chloroacetyl group, and a trifluoroethanone group in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrolidine derivatives are known to be involved in a variety of chemical reactions . These can include reactions with substituted salicylaldehydes leading to Schiff base intermediates .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make it a promising area for future research .

Properties

IUPAC Name

1-[2-(2-chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF3NO2/c9-4-6(14)5-2-1-3-13(5)7(15)8(10,11)12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOONYPBXSUAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 2
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1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 3
1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 4
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1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one
Reactant of Route 6
1-[2-(2-Chloroacetyl)pyrrolidin-1-yl]-2,2,2-trifluoroethan-1-one

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